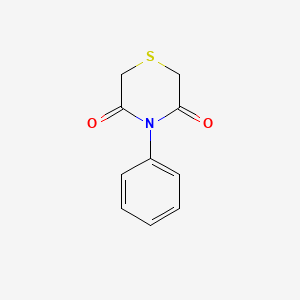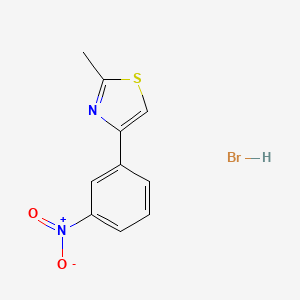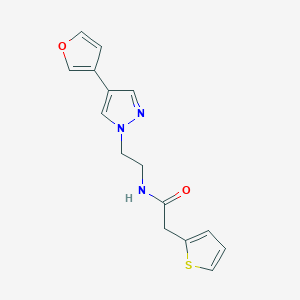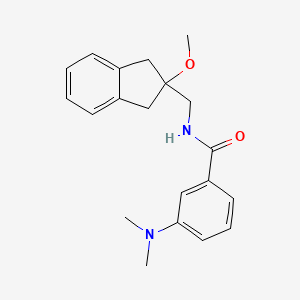
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide, also known as ESI-09, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
作用机制
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide is a selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in the regulation of cell proliferation, differentiation, and survival. By inhibiting this pathway, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide can modulate the expression of genes involved in various cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide has been shown to have a range of biochemical and physiological effects. In models of rheumatoid arthritis and multiple sclerosis, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide has been shown to reduce inflammation and improve disease symptoms. In models of breast cancer and glioblastoma, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide has been shown to inhibit tumor growth and induce apoptosis. Additionally, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide has been shown to have vasodilatory effects in models of hypertension, which may contribute to its potential use in treating cardiovascular diseases.
实验室实验的优点和局限性
One advantage of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide is its selectivity for the Wnt/β-catenin signaling pathway, which reduces the potential for off-target effects. Additionally, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide has been shown to have good pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide is its relatively low potency, which may limit its efficacy in certain disease models.
未来方向
There are several future directions for the study of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide. One potential area of research is the development of more potent analogs of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide that can be used in disease models where higher doses are required. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide and its effects on other signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide in humans, which will be critical for its potential use as a therapeutic agent.
合成方法
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide involves a multi-step process that begins with the reaction of 2-ethoxynaphthalene-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-acetyl-3,4-dihydro-2H-quinoline to form the desired product. The final step involves the purification of the compound using column chromatography.
科学研究应用
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. It has also been shown to have anti-tumor effects in models of breast cancer and glioblastoma. Additionally, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide has been investigated for its potential use in treating cardiovascular diseases such as atherosclerosis and hypertension.
属性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-3-29-22-13-10-17-7-4-5-9-20(17)23(22)24(28)25-19-11-12-21-18(15-19)8-6-14-26(21)16(2)27/h4-5,7,9-13,15H,3,6,8,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGUOQLMSRCVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3)N(CCC4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxynaphthalene-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Phenyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2930996.png)

![N~2~-[3-(diethylamino)propyl]-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B2930998.png)


![[1-(6-Methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B2931004.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2931005.png)


![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2931010.png)